

Application of N-Me-N-bis(PEG2-propargyl) in Developing Novel Cancer Therapeutics

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Compound of Interest		
Compound Name:	N-Me-N-bis(PEG2-propargyl)	
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Application Notes

The landscape of cancer therapy is continually evolving, with a significant shift towards highly targeted treatments that maximize efficacy while minimizing off-target toxicity.[1][2] **N-Me-N-bis(PEG2-propargyl)** is a versatile, bifunctional linker that is instrumental in the development of next-generation cancer therapeutics, including dual-payload antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3] Its unique structure, featuring a hydrophilic polyethylene glycol (PEG) spacer and two terminal propargyl groups, offers several advantages in the design of novel anti-cancer agents.[4]

The core utility of **N-Me-N-bis(PEG2-propargyl)** lies in its twin alkyne functional groups, which are primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5][6] This reaction's high efficiency, specificity, and mild conditions make it ideal for conjugating sensitive biomolecules.[7] The bifunctionality of the linker allows for the attachment of two distinct molecules, opening avenues for creating therapeutics with synergistic or multi-pronged mechanisms of action.[8][9]

Key Applications:

 Dual-Payload Antibody-Drug Conjugates (ADCs): By linking two different cytotoxic payloads to a single monoclonal antibody (mAb), N-Me-N-bis(PEG2-propargyl) enables the development of ADCs that can overcome drug resistance and enhance therapeutic efficacy



by targeting multiple cellular pathways simultaneously.[9][10] The PEG component of the linker improves the solubility and pharmacokinetic profile of the ADC, reducing aggregation and immunogenicity.[2][11]

• Proteolysis Targeting Chimeras (PROTACs): **N-Me-N-bis(PEG2-propargyl)** is an ideal scaffold for synthesizing PROTACs.[3][12] These heterobifunctional molecules work by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][14] The two propargyl groups can be functionalized with a POI-binding ligand and an E3 ligase-binding ligand, respectively. The PEG spacer provides the necessary flexibility and length for the formation of a stable ternary complex between the POI and the E3 ligase.[6][15]

Advantages of N-Me-N-bis(PEG2-propargyl) in Cancer Therapeutic Development:

- Modularity and Versatility: The click chemistry compatibility allows for a "plug-and-play" approach to rapidly synthesize and screen libraries of therapeutic candidates with different payloads or targeting ligands.[13][15]
- Improved Pharmacokinetics: The PEG spacer enhances the hydrophilicity of the resulting conjugate, leading to improved solubility, longer circulation half-life, and reduced renal clearance.[16][17]
- Enhanced Therapeutic Index: By enabling targeted delivery of potent cytotoxic agents or protein degraders, therapeutics developed with this linker can achieve high efficacy at lower doses, thereby reducing systemic toxicity.[17][18]

Data Presentation

Table 1: Comparative Efficacy of EGFR-Targeting PROTACs



PROTAC Compound	Target Protein	E3 Ligase Ligand	DC50 (nM) in HCC827 cells	IC50 (nM) in HCC827 cells	Reference
Compound 14	EGFRDel19	CRBN	0.26	4.91 (96h)	[11]
MS39	EGFRDel19	VHL	5.0	Not specified	[11]
MS154	EGFRDel19	CRBN	11	Not specified	[11]
PROTAC 2	EGFRDel19	CRBN	45.2	180	[11]
PROTAC 10	EGFRDel19	VHL	34.8	220	[11]
P3	EGFRDel19	Not specified	0.51	0.76	[11]

DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of PEGylated vs.

Non-PEGylated Drug Conjugates

Conjugate	PEG Linker Size	Half-life (t1/2)	Fold Extension in Half-life	In Vitro Cytotoxicity Reduction	Reference
ZHER2- SMCC- MMAE (HM)	None	19.6 min	1x	1x	[16][17]
ZHER2- PEG4K- MMAE (HP4KM)	4 kDa	~49 min	2.5x	4.5x	[16][17]
ZHER2- PEG10K- MMAE (HP10KM)	10 kDa	~219.5 min	11.2x	22x	[16][17]



Experimental Protocols

Protocol 1: Synthesis of a Dual-Payload ADC Targeting HER2 using N-Me-N-bis(PEG2-propargyl)

This protocol describes a representative method for creating a dual-payload ADC targeting the HER2 receptor, implicated in a significant portion of breast cancers.[19] The **N-Me-N-bis(PEG2-propargyl)** linker is used to conjugate two distinct azide-modified payloads to an antibody.

Materials:

- Anti-HER2 monoclonal antibody (e.g., Trastuzumab)
- N-Me-N-bis(PEG2-propargyl)
- Azide-modified payload 1 (e.g., Azido-MMAE)
- Azide-modified payload 2 (e.g., Azido-SN38)
- Copper(II) sulfate (CuSO4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Phosphate-buffered saline (PBS), pH 7.4
- Amicon Ultra centrifugal filter units (10 kDa MWCO)
- HPLC system with a hydrophobic interaction chromatography (HIC) column
- Mass spectrometer

Procedure:

Antibody Preparation:



- If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol
 groups for linker attachment. This step is dependent on the overall conjugation strategy.
 For this protocol, we will assume a different conjugation site for the linker.
- Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
- Click Chemistry Reaction:
 - In a microcentrifuge tube, combine N-Me-N-bis(PEG2-propargyl) (10 molar equivalents relative to the antibody), Azido-payload 1 (5 molar equivalents), and Azido-payload 2 (5 molar equivalents) in PBS.
 - Prepare a fresh solution of copper(II) sulfate and THPTA (1:5 molar ratio) in water.
 - Prepare a fresh solution of sodium ascorbate in water.
 - Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution. The final concentration of copper should be catalytic (e.g., 50-100 μM).
 - Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.
- Conjugation to Antibody:
 - This step assumes the linker-payload construct has a separate reactive group for antibody conjugation (e.g., an NHS ester pre-installed on the linker). For N-Me-N-bis(PEG2-propargyl), further modification would be needed. As a representative example, if the linker were pre-functionalized with an NHS ester, you would add the activated linker-payload construct to the antibody solution and incubate at room temperature for 1-2 hours.
- Purification of the ADC:
 - Quench the reaction by adding an excess of EDTA to chelate the copper catalyst.
 - Purify the ADC from unreacted payloads and linker using Amicon Ultra centrifugal filter units. Wash the ADC with PBS multiple times.



- Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
- Characterization of the ADC:
 - Drug-to-Antibody Ratio (DAR): Determine the average DAR using HIC-HPLC. The hydrophobicity of the ADC increases with the number of conjugated payloads.
 - Mass Spectrometry: Confirm the identity and purity of the ADC using mass spectrometry to measure the molecular weight of the conjugated antibody.
 - In Vitro Cytotoxicity Assay: Evaluate the potency of the dual-payload ADC on HER2-positive (e.g., BT-474, SK-BR-3) and HER2-negative (e.g., MDA-MB-231) cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

Protocol 2: In Vivo Efficacy Study of an EGFR-Targeting PROTAC

This protocol outlines a representative in vivo study to evaluate the anti-tumor activity of an EGFR-targeting PROTAC synthesized using a bifunctional linker like **N-Me-N-bis(PEG2-propargyl)**.

Materials:

- EGFR-targeting PROTAC
- Vehicle solution (e.g., 40% PEG 400, 5% Tween-80 in saline)
- Female BALB/c nude mice (5-6 weeks old)
- HCC827 human non-small-cell lung cancer cells (harboring EGFR exon 19 deletion)
- Matrigel
- Calipers
- Sterile syringes and needles



Procedure:

- Cell Culture and Xenograft Implantation:
 - Culture HCC827 cells in appropriate media until they reach 80-90% confluency.
 - \circ Harvest the cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10 7 cells/mL.
 - \circ Subcutaneously inoculate 100 μ L of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:
 - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume (mm³) = (length × width²)/2.
 - When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

PROTAC Administration:

- Prepare the EGFR-targeting PROTAC at the desired concentration (e.g., 30 mg/kg) in the vehicle solution.
- Administer the PROTAC solution to the treatment group via intraperitoneal injection every other day for 21 days.
- Administer an equal volume of the vehicle solution to the control group following the same schedule.

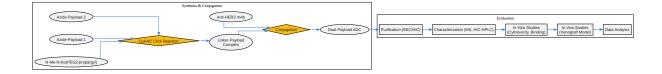
Efficacy Evaluation:

- Continue to monitor tumor volume and body weight of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.



- Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
- Pharmacodynamic Analysis:
 - Homogenize a portion of the tumor tissue to extract proteins.
 - Perform Western blotting to analyze the levels of total EGFR and phosphorylated EGFR to confirm target degradation in vivo.

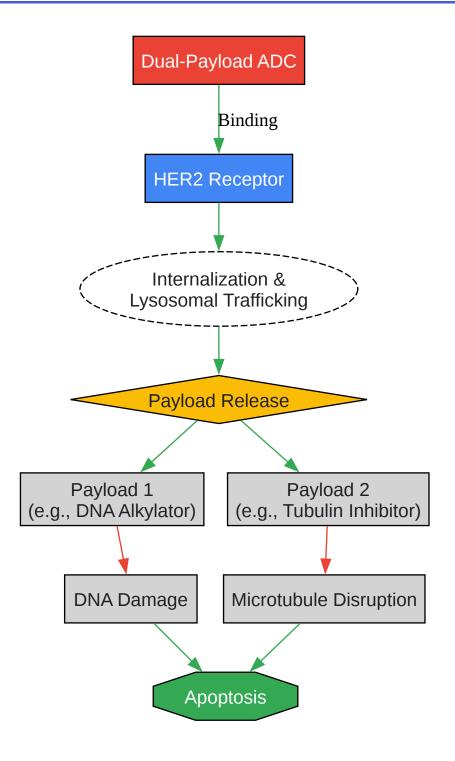
Visualizations



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Caption: Workflow for dual-payload ADC development.

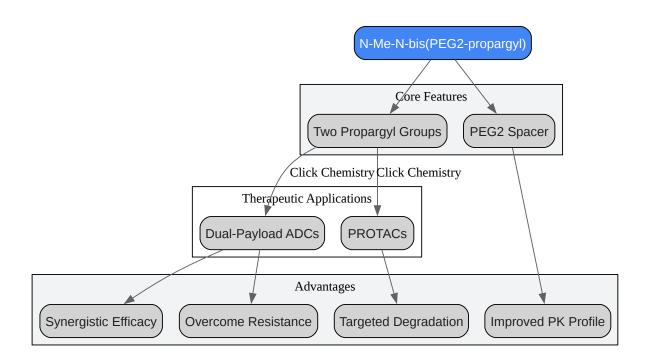




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Caption: Mechanism of action for a dual-payload ADC.





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Caption: Advantages of the bifunctional PEG linker.

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Methodological & Application





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